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Compound of Interest

Compound Name:
4-methoxy-1-methyl-1H-indazol-3-

amine

Cat. No.: B1458215 Get Quote

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural

backbone of numerous compounds with diverse biological activities.[1][2] In oncology, this

heterocyclic system is particularly noteworthy. For instance, Linifanib, which features a 1H-

indazole-3-amine structure, is known to effectively bind the hinge region of tyrosine kinases, a

critical interaction for its anti-cancer effects.[1] This history of clinical relevance provides a

strong impetus for the investigation of novel indazole derivatives as potential therapeutic

agents.

This guide focuses on 4-methoxy-1-methyl-1H-indazol-3-amine, a specific analog within this

promising chemical class. While direct published research on this particular molecule is

nascent, extensive studies on closely related 1H-indazole-3-amine derivatives have revealed

potent anti-proliferative and pro-apoptotic activities across a range of human cancer cell lines.

[1][2][3] These findings establish a compelling scientific premise for the systematic evaluation

of 4-methoxy-1-methyl-1H-indazol-3-amine.

This document serves as a comprehensive resource for researchers, outlining a logical, step-

by-step framework for its preclinical assessment, from initial cytotoxicity screening to

mechanistic elucidation.
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Property Value Source

IUPAC Name
4-methoxy-1-methyl-1H-

indazol-3-amine

[Advanced ChemBlocks Corp.

[4]]

CAS Number 1305711-34-5
[Advanced ChemBlocks Corp.

[4]]

Molecular Formula C₉H₁₁N₃O
[Advanced ChemBlocks Corp.

[4]]

Molecular Weight 177.21 g/mol
[Advanced ChemBlocks Corp.

[4]]

Canonical SMILES
CN1N=C(N)C2=C1C=CC=C2

OC

[Advanced ChemBlocks Corp.

[4]]

Part 1: Scientific Rationale & Hypothesized
Mechanism of Action
Insights from studies on analogous 1H-indazole-3-amine derivatives provide a strong

foundation for hypothesizing the biological activity of 4-methoxy-1-methyl-1H-indazol-3-
amine. Research has shown that compounds with this core structure can induce cancer cell

death through the modulation of key regulatory pathways.[1][3]

Potential Molecular Targets and Signaling Pathways
A key study on a series of novel 1H-indazole-3-amine derivatives identified a lead compound,

6o, which demonstrated significant and selective cytotoxicity against the K562 chronic myeloid

leukemia cell line.[1][3] Mechanistic investigations revealed that its anti-cancer effects are likely

mediated through two interconnected pathways:

Induction of Apoptosis: The compound was found to modulate the expression of Bcl-2 family

proteins. Specifically, it decreased the levels of the anti-apoptotic protein Bcl-2 while

increasing the levels of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a

critical event that leads to the activation of the intrinsic apoptotic cascade.
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p53/MDM2 Pathway Interaction: The study also suggested that the compound's activity may

be linked to the p53 tumor suppressor pathway. By potentially inhibiting the interaction

between p53 and its negative regulator, MDM2, the compound could lead to the stabilization

and activation of p53, resulting in cell cycle arrest and apoptosis.[1][3]

Based on this precedent, a primary hypothesis is that 4-methoxy-1-methyl-1H-indazol-3-
amine may exert its anti-neoplastic effects by triggering programmed cell death in cancer cells.
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Click to download full resolution via product page

Hypothesized signaling pathway for 4-methoxy-1-methyl-1H-indazol-3-amine.

Target Cancer Cell Lines for Initial Screening
The aforementioned study provides a logical starting point for selecting cell lines for initial

screening. The anti-proliferative activity of related compounds was evaluated against a panel of

human cancer cell lines, revealing varying degrees of sensitivity.

Table 1: IC₅₀ Values of a Lead Indazole Derivative (Compound 6o) Against Various Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Selectivity Insight

K562
Chronic Myeloid

Leukemia
5.15

High sensitivity

observed.

A549 Lung Carcinoma >50 Lower sensitivity.

PC-3 Prostate Cancer >50 Lower sensitivity.

Hep-G2 Hepatoma >50 Lower sensitivity.

HEK-293
Normal Human

Kidney
33.2

Demonstrates

selectivity for cancer

cells over normal

cells.

Data sourced from

Wang et al., Int J Mol

Sci., 2023.[1][3]

Based on these data, an initial screening panel for 4-methoxy-1-methyl-1H-indazol-3-amine
should ideally include K562 as a potentially sensitive cell line and a less sensitive line like A549

to assess the spectrum of activity. Including a non-cancerous cell line such as HEK-293 is

crucial for early assessment of cytotoxicity and therapeutic index.

Part 2: Experimental Workflows and Protocols
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This section provides detailed protocols for the initial characterization of 4-methoxy-1-methyl-
1H-indazol-3-amine's anti-cancer properties. The workflow is designed to progress from broad

screening to more specific mechanistic studies.
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Logical workflow for the preclinical evaluation of the target compound.
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Protocol 2.1: In Vitro Anti-proliferative Activity (MTT
Assay)
Objective: To determine the concentration of 4-methoxy-1-methyl-1H-indazol-3-amine that

inhibits cell growth by 50% (IC₅₀).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium

dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly

proportional to the number of living, metabolically active cells, providing a robust method to

quantify cytotoxicity.

Materials:

4-methoxy-1-methyl-1H-indazol-3-amine

DMSO (cell culture grade)

Cancer cell lines (e.g., K562, A549) and a normal cell line (e.g., HEK-293)

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

Multichannel pipette

Microplate reader (570 nm wavelength)

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of 4-methoxy-1-methyl-1H-
indazol-3-amine in DMSO. Perform serial dilutions in complete culture medium to create
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working solutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µM). The final DMSO concentration in

the wells should not exceed 0.5% to avoid solvent-induced toxicity.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and

recovery.

Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various

concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a

"no-cell" blank control.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another

4 hours. During this time, viable cells will convert MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to

each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability percentage against the log of the compound concentration

and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 2.2: Apoptosis Induction Analysis (Annexin V-
FITC / Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when

conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is

a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells,

but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual-

staining method allows for the differentiation between viable, early apoptotic, late apoptotic,

and necrotic cells.
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Materials:

Annexin V-FITC/PI Apoptosis Detection Kit

Treated cells (at the predetermined IC₅₀ concentration for 24-48 hours)

1X Binding Buffer

Flow cytometer

Procedure:

Cell Treatment and Harvesting: Treat cells in 6-well plates with 4-methoxy-1-methyl-1H-
indazol-3-amine at its IC₅₀ concentration. Include a vehicle-treated control.

After incubation, harvest the cells (including floating cells in the supernatant) and wash them

twice with ice-cold PBS.

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI

according to the manufacturer's protocol.

Incubate in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the cells immediately using a flow cytometer.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of

apoptosis induction.

Part 3: Compound Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any novel chemical

compound. The following guidelines are synthesized from available Safety Data Sheets (SDS).
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[5][6][7]

3.1 Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles.[5][6][7]

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Wash hands

thoroughly after handling.[5][6][7]

Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust or

aerosols.[5]

3.2 Handling and Storage:

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not ingest.[5]

[6]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[5]

3.3 First Aid Measures:

If Swallowed: Rinse mouth and call a physician or poison control center immediately. Do

NOT induce vomiting.[5]

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5][7]

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5]

[7]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek medical attention.[5][7]

Conclusion and Future Directions
4-methoxy-1-methyl-1H-indazol-3-amine represents a promising candidate for anti-cancer

drug discovery, backed by a strong rationale derived from the demonstrated activity of its
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structural analogs. The experimental framework provided here offers a clear path for its initial

preclinical evaluation.

Positive results from these in vitro studies—specifically, potent and selective cytotoxicity,

coupled with the induction of apoptosis—would warrant progression to more advanced

investigations. Future directions would include:

Broad Kinase Profiling: To identify specific kinase targets, which are often modulated by

indazole-containing compounds.

In Vivo Efficacy Studies: Using xenograft mouse models derived from sensitive cell lines

(e.g., K562) to assess anti-tumor activity and tolerability in a living system.

Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism,

and excretion properties of the compound, which are critical for its development as a drug.

By systematically applying the protocols and principles outlined in this guide, researchers can

effectively characterize the therapeutic potential of 4-methoxy-1-methyl-1H-indazol-3-amine
and contribute to the development of next-generation oncology treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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